N-methyl-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-methyl-3-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H8F3NO2S and a molecular weight of 239.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzenesulfonamide structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with methylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzenesulfonamides or sulfonamides with different nucleophiles.
Oxidation: Products include sulfonic acids or other oxidized derivatives.
Reduction: Products include amines or other reduced forms of the original compound.
Scientific Research Applications
N-methyl-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of N-methyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)benzenesulfonamide: Lacks the N-methyl group, which can affect its reactivity and biological activity.
N-phenyl-3-(trifluoromethyl)benzenesulfonamide: Contains a phenyl group instead of a methyl group, leading to different chemical and biological properties.
Uniqueness
N-methyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the N-methyl and trifluoromethyl groups, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWSVFJWWNNYKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429164 |
Source
|
Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882423-09-8 |
Source
|
Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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